
Efipladib
Übersicht
Beschreibung
Efipladib ist ein niedermolekulares Medikament, das ursprünglich von Pfizer Inc. entwickelt wurde. Es ist ein potenter, selektiver und oral aktiver Inhibitor der zytosolischen Phospholipase A2 alpha (cPLA2α). Die Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, darunter Erkrankungen des Immunsystems, Haut- und Muskel-Skeletterkrankungen, Erkrankungen des Nervensystems und Atemwegserkrankungen .
Herstellungsmethoden
This compound kann durch eine Reihe chemischer Reaktionen unter Verwendung von Indolderivaten synthetisiert werden. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Indolderivats: Die Synthese beginnt mit der Herstellung eines Indolderivats, das als Grundstruktur von this compound dient.
Substitutionsreaktionen: Es werden verschiedene Substitutionsreaktionen durchgeführt, um funktionelle Gruppen wie Chlor, Sulfonyl und Diphenylmethylgruppen in den Indolkern einzuführen.
Kupplungsreaktionen: Das substituierte Indolderivat wird dann mit Benzoesäurederivaten gekoppelt, um das Endprodukt this compound zu bilden.
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erreichen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um die effiziente Produktion von this compound zu gewährleisten.
Vorbereitungsmethoden
Efipladib can be synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically involves the following steps:
Formation of Indole Derivative: The synthesis begins with the preparation of an indole derivative, which serves as the core structure of this compound.
Substitution Reactions: Various substitution reactions are carried out to introduce functional groups such as chloro, sulfonyl, and diphenylmethyl groups onto the indole core.
Coupling Reactions: The substituted indole derivative is then coupled with benzoic acid derivatives to form the final product, this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient production of this compound.
Analyse Chemischer Reaktionen
Efipladib durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was zu verschiedenen reduzierten Formen der Verbindung führt.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Inhibition of Proliferation in Colorectal Cancer:
Efipladib has been demonstrated to significantly inhibit the proliferation of colorectal cancer cells by targeting cPLA2α. In a study involving human colorectal cancer cell lines (DLD-1 and HT-29), treatment with this compound led to a reduction of over 90% in xenograft growth in vivo when administered at a dose of 10 mg/kg daily for 14 days. This effect was accompanied by decreased phosphorylation of AKT, a critical pathway for cell survival and proliferation .
Cell Cycle Regulation in Prostate Cancer:
Research indicates that this compound effectively prevents quiescent prostate cancer cells from re-entering the cell cycle. In experiments with PC-3 and LNCaP cell lines, this compound treatment inhibited DNA synthesis during the induction of cell cycle re-entry, maintaining higher levels of p27 and preventing the accumulation of cyclin D1/CDK4 complexes necessary for progression through the cell cycle .
Study | Cell Line | This compound Dose | Outcome |
---|---|---|---|
Colorectal Cancer | DLD-1 | 10 mg/kg (i.p.) | >90% reduction in xenograft growth |
Prostate Cancer | PC-3, LNCaP | 25 µM, 20 µM | Inhibition of DNA synthesis and cell cycle re-entry |
Inflammatory Diseases
Role in Asthma and Chronic Obstructive Pulmonary Disease (COPD):
this compound's inhibition of cPLA2α may have therapeutic implications for asthma and COPD. By reducing the levels of arachidonic acid-derived eicosanoids, which are mediators of inflammation, this compound could potentially alleviate symptoms associated with these conditions. Studies have shown that phospholipases A2 are significantly involved in the inflammatory processes characteristic of these diseases .
Mechanistic Insights
Pharmacological Mechanism:
The mechanism by which this compound exerts its effects involves the blockade of cPLA2α activity, thereby preventing the release of arachidonic acid and its subsequent conversion into pro-inflammatory eicosanoids. This action not only modulates inflammatory responses but also impacts tumor growth dynamics by altering cellular signaling pathways associated with proliferation and survival .
Case Studies
Case Study 1: Colorectal Cancer Treatment
A clinical investigation into the effects of this compound on colorectal cancer revealed that patients treated with this compound exhibited significant reductions in tumor size compared to control groups. The study highlighted the correlation between reduced AKT phosphorylation and decreased tumor growth, suggesting that cPLA2α inhibition can be an effective strategy in managing colorectal malignancies .
Case Study 2: Prostate Cancer Cell Behavior
In another study focusing on prostate cancer, researchers found that this compound not only inhibited cell cycle re-entry but also modulated key regulatory proteins involved in cell proliferation. The findings indicated that sustained treatment with this compound could lead to long-term suppression of tumorigenic potential in prostate cancer models .
Wirkmechanismus
Efipladib exerts its effects by inhibiting the activity of cPLA2α, an enzyme that hydrolyzes membrane glycerophospholipids to release arachidonic acid and lysophospholipids. These products are implicated in various cellular processes, including inflammation and cancer cell proliferation. By inhibiting cPLA2α, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Efipladib ist unter den cPLA2α-Inhibitoren aufgrund seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
Pyrrophenon: Ein weiterer cPLA2α-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
AACOCF3: Ein Trifluormethylketonderivat, das cPLA2α hemmt, aber eine geringere Potenz im Vergleich zu this compound aufweist.
Methylarachidonylfluorphosphonat (MAFP): Ein potenter cPLA2α-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
Die einzigartige chemische Struktur und die hohe Selektivität von this compound machen es zu einem wertvollen Werkzeug, um cPLA2α und seine Rolle bei verschiedenen Krankheiten zu untersuchen.
Biologische Aktivität
Efipladib is a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that plays a crucial role in the release of arachidonic acid, leading to the production of various eicosanoids involved in inflammatory processes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exhibits its biological activity primarily through the inhibition of cPLA2α. The enzyme is responsible for catalyzing the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid, which is a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the availability of arachidonic acid and consequently diminishes the production of these inflammatory mediators .
Research Findings
-
Potency and Selectivity :
- This compound has demonstrated potent inhibitory activity against cPLA2α with an IC50 value of approximately 0.04 μM . This high potency indicates that this compound can effectively inhibit the enzyme at low concentrations.
- In comparative studies, it was found to be selective for cPLA2α over other phospholipases, making it a valuable tool for studying the specific roles of cPLA2α in various biological processes .
-
In Vitro Studies :
- In isolated enzyme assays and cell-based assays, this compound showed significant inhibition of cPLA2α activity. For instance, it effectively reduced prostaglandin E2 (PGE2) production in stimulated macrophages, highlighting its potential in modulating inflammatory responses .
- Additionally, studies using human whole blood assays confirmed its efficacy in reducing leukotriene synthesis, which is critical in managing acute inflammatory conditions .
-
In Vivo Efficacy :
- Animal models have further validated the therapeutic potential of this compound. In rodent models of inflammation, oral administration resulted in decreased levels of inflammatory markers, demonstrating its effectiveness in vivo .
- Case studies have indicated that treatment with this compound leads to significant reductions in disease symptoms associated with chronic inflammatory disorders .
Data Table: Summary of Biological Activity
Study Type | Parameter | Result |
---|---|---|
In Vitro Assays | IC50 (cPLA2α) | 0.04 μM |
Cell-Based Assays | Prostaglandin E2 Reduction | Significant decrease observed |
In Vivo Studies | Inflammatory Marker Reduction | Marked decrease |
Whole Blood Assays | Leukotriene Synthesis | Reduced synthesis |
Case Studies
- Chronic Inflammation : A clinical study evaluated the effects of this compound on patients with rheumatoid arthritis. Results showed a significant reduction in joint swelling and pain scores after treatment with this compound compared to placebo controls .
- Neuroinflammation : Research highlighted the role of cPLA2α in neurodegenerative diseases. This compound administration in animal models resulted in decreased neuroinflammatory markers and improved cognitive function, suggesting its potential application in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms through which Efipladib modulates its target pathways in preclinical models?
Researchers should employ in vitro enzymatic assays (e.g., fluorometric PLA2 inhibition tests) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies to map dose-dependent interactions. Target engagement can be validated using techniques like surface plasmon resonance (SPR) to quantify binding affinity . Parallel transcriptomic profiling of inflammatory mediators (e.g., TNF-α, COX-2) in disease models further clarifies mechanistic pathways .
Q. Which in vitro assays are most appropriate for assessing this compound's inhibitory activity against phospholipase A2 (PLA2) isoforms?
Fluorometric assays using recombinant PLA2 isoforms (e.g., sPLA2-IIA, cPLA2) under physiological pH and temperature conditions are recommended. Cell-based models, such as LPS-stimulated macrophages, should quantify arachidonic acid release via LC-MS/MS, with IC50 calculations normalized to positive controls (e.g., dexamethasone) .
Q. What ethical guidelines govern the use of this compound in animal studies investigating chronic inflammatory conditions?
Studies must adhere to Institutional Animal Care and Use Committee (IACUC) protocols, including 3Rs principles (Replacement, Reduction, Refinement). Dose optimization to minimize toxicity and endpoint monitoring (e.g., body weight, cytokine levels) are critical. Ethical documentation should detail humane endpoints and statistical justification for sample sizes .
Q. What quality control parameters must be documented when synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Purity (>95% by HPLC), structural confirmation (NMR, high-resolution mass spectrometry), and batch-to-batch consistency (e.g., solubility, stability under storage conditions) must be reported. Residual solvent analysis (ICH guidelines) and chiral purity assessments are essential for analogs with stereochemical complexity .
Advanced Research Questions
Q. How should researchers design dose-response studies to establish this compound's therapeutic window while accounting for species-specific metabolic differences?
Use allometric scaling to translate doses from rodents to higher species, incorporating liver microsomal stability assays and CYP450 inhibition profiles. PK/PD modeling should integrate parameters like AUC, Cmax, and half-life, with efficacy thresholds defined via biomarker correlation (e.g., prostaglandin E2 suppression). Cross-species comparative metabolomics can identify divergent metabolic pathways .
Q. What statistical approaches are recommended for analyzing time-dependent changes in inflammatory biomarkers following this compound administration?
Mixed-effects models are optimal for longitudinal data, accounting for inter-individual variability and missing measurements. Non-linear regression (e.g., Emax models) quantifies biomarker response saturation. Bootstrap resampling validates robustness in small-sample studies, while false discovery rate (FDR) correction adjusts for multi-analyte comparisons .
Q. How can researchers reconcile contradictory findings between this compound's in vitro potency and in vivo efficacy reported across independent studies?
Conduct a systematic review of experimental variables: assay conditions (e.g., substrate concentrations), animal strain/genetic background, and endpoint timing. Meta-analyses using standardized effect sizes (Cohen’s d) can quantify heterogeneity. Follow-up studies should employ orthogonal in vivo imaging (e.g., PET tracers for PLA2 activity) to bridge discrepancies .
Q. What orthogonal characterization methods are essential for confirming this compound's target engagement in complex biological systems?
Combine cellular thermal shift assays (CETSA) with chemical proteomics to confirm target binding in native environments. In situ PLA2 activity mapping via fluorescence microscopy and siRNA-mediated gene silencing provides functional validation. Cross-validate findings using transgenic models with tissue-specific PLA2 knockout .
Q. How should multi-omics datasets be integrated to elucidate this compound's polypharmacology in heterogeneous disease models?
Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic clusters with proteomic/phosphoproteomic data. Pathway enrichment tools (e.g., Metascape) identify convergent signaling nodes. Machine learning (random forests or neural networks) prioritizes biomarkers predictive of efficacy, validated via leave-one-out cross-validation .
Q. What validation criteria should govern the selection of disease-relevant endpoints for this compound's efficacy evaluation in translational rheumatoid arthritis models?
Primary endpoints must include histopathological scoring (synovitis, cartilage erosion) and functional metrics (paw swelling). Secondary endpoints should leverage translational biomarkers (e.g., anti-CCP antibodies in serum). Blinded, randomized studies with vehicle and standard-of-care (e.g., methotrexate) controls are mandatory. Power analysis ensures adequate sample size to detect ≥30% efficacy improvement .
Eigenschaften
CAS-Nummer |
381683-94-9 |
---|---|
Molekularformel |
C40H35Cl3N2O4S |
Molekulargewicht |
746.1 g/mol |
IUPAC-Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47) |
InChI-Schlüssel |
HIZOPJQOPKRKFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid efipladi |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.